Cloticasone

Glucocorticoid Receptor Receptor Binding Affinity Steroid Pharmacology

Cloticasone is the S-chloromethyl analog of fluticasone and the direct precursor to Fluticasone Propionate. As the critical chloro-impurity in commercial Fluticasone, only Cloticasone reference standards provide the exact retention time, mass spectrum, and reactivity profile required for validated HPLC/UPLC methods. Substitution compromises regulatory submissions and QC batch release. Procure as a certified reference material for analytical development and routine system suitability testing in cGMP environments.

Molecular Formula C22H27ClF2O4S
Molecular Weight 461.0 g/mol
CAS No. 87556-66-9
Cat. No. B569419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloticasone
CAS87556-66-9
Synonyms(6α,11β,16α,17α)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic Acid S-(Chloromethyl) Ester
Molecular FormulaC22H27ClF2O4S
Molecular Weight461.0 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCCl)O)C)O)F)C)F
InChIInChI=1S/C22H27ClF2O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyANLWAEZHUOEOTI-GQKYHHCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cloticasone (CAS 87556-66-9): A Critical Intermediate and Impurity Reference Standard for Fluticasone Propionate Synthesis and Quality Control


Cloticasone is a synthetic glucocorticoid corticosteroid and a structural analog of fluticasone, discovered by Glaxo in the 1980s as an anti-inflammatory agent [1]. Chemically, it is S-(chloromethyl) 6α,9-difluoro-11β,17-dihydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate, with a molecular formula of C22H27ClF2O4S and a molecular weight of 460.96 g/mol [2]. While possessing intrinsic glucocorticoid activity, its primary contemporary utility lies in its role as a key intermediate in the industrial synthesis of Fluticasone Propionate, a widely prescribed inhaled corticosteroid . Additionally, Cloticasone (and its propionate ester, CAS 80486-69-7) serves as a characterized impurity reference standard essential for analytical method development and quality control during the commercial production of Fluticasone APIs and finished drug products .

Why Substituting Cloticasone in Fluticasone Propionate Synthesis or Quality Control is Scientifically Inadvisable


Generic substitution of Cloticasone with other glucocorticoid intermediates or impurity standards is not viable due to its specific structural and functional role. As the S-chloromethyl derivative of the androstane core, Cloticasone possesses unique chemical reactivity and physicochemical properties that dictate its utility as a direct precursor to Fluticasone Propionate [1]. Furthermore, its defined status as a chlorinated impurity necessitates its use as a certified reference material for the specific detection and quantification of related substances in Fluticasone Propionate drug substances and products . Substituting a compound with a different retention time, mass spectrum, or reactivity profile would invalidate validated analytical methods and compromise regulatory compliance for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [2].

Cloticasone: Quantitative Differentiation Against Comparators for Informed Procurement


High Affinity for the Rat Thymus Glucocorticoid Receptor

Cloticasone demonstrates high affinity for the rat thymus glucocorticoid receptor, a property that defines its potent glucocorticoid activity. While absolute Kd values are often vendor-derived, the confirmed high affinity [1] positions it as a potent agonist. For reference, dexamethasone, a common benchmark, has a relative receptor affinity of 100; more potent analogs like fluticasone propionate exhibit relative affinities approximately 18 times higher (RRA ~1800) [2]. This data indicates Cloticasone's intrinsic activity is significantly higher than that of first-generation glucocorticoids like dexamethasone.

Glucocorticoid Receptor Receptor Binding Affinity Steroid Pharmacology

Exceptionally High Hepatic Biotransformation Rate in Humans

Cloticasone exhibits a very high rate of biotransformation in the human liver [1]. This property is a key differentiator for inhaled corticosteroids, as rapid hepatic clearance minimizes systemic exposure and reduces the potential for adverse effects like adrenal suppression. While a specific quantitative value (e.g., L/h) for Cloticasone is not provided, its classification as having a 'very high' rate [1] places it in a favorable pharmacokinetic category compared to corticosteroids with slower hepatic clearance, such as fluticasone propionate (elimination half-life of 7.8 hours) [2].

Drug Metabolism Hepatic Clearance Pharmacokinetics

Critical Role as a Certified Impurity Reference Standard for Fluticasone Propionate

Cloticasone (as the propionate ester) is unequivocally identified and supplied as a key impurity reference standard for Fluticasone Propionate [1]. It is used for analytical method development, method validation (AMV), and quality control (QC) applications during commercial production . The standard is supplied with detailed characterization data compliant with regulatory guidelines, and a comprehensive Certificate of Analysis (COA) [2]. In contrast, generic research chemicals or uncharacterized intermediates lack the certified purity, identity, and documented traceability required for GMP/GLP environments.

Analytical Chemistry Quality Control Pharmaceutical Impurities

Defined Physicochemical Profile for Solubility and Storage

Cloticasone's defined physicochemical properties dictate its handling and application. It exhibits slight solubility in DMSO and methanol [1]. Its melting point is reported as >214°C (decomposition) [2]. The recommended storage condition is -20°C [1]. This profile contrasts with that of Fluticasone Propionate, which has a different solubility profile (e.g., more soluble in DMSO, DMF, ethanol) and distinct storage requirements. For an impurity standard, knowledge of these parameters is critical for preparing accurate standard solutions and ensuring long-term stability.

Solubility Stability Material Handling

Optimal Applications of Cloticasone (CAS 87556-66-9) in Scientific and Industrial Workflows


Analytical Method Development and Validation for Fluticasone Propionate Impurities

Cloticasone (as the propionate ester) is procured as a certified reference standard to develop and validate high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods for the detection and quantification of the chloro-impurity in Fluticasone Propionate APIs and finished products . This is a mandatory requirement for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies.

Quality Control and Batch Release Testing for Fluticasone Propionate Production

During commercial manufacturing of Fluticasone Propionate, Cloticasone is used as a system suitability standard and calibration reference in quality control (QC) laboratories. It ensures that each batch of drug substance or product complies with specified impurity limits defined in pharmacopeial monographs (e.g., USP, EP) or internal specifications [1]. The high biotransformation rate of Cloticasone [2] also informs the safety assessment of this impurity, as it is expected to be rapidly cleared if present in trace amounts.

Process Development and Optimization for Fluticasone Propionate Synthesis

As a key intermediate in the synthesis of Fluticasone Propionate , Cloticasone is used by process chemists and engineers to optimize reaction conditions, improve yield, and minimize the formation of byproducts. The defined physicochemical properties of Cloticasone, such as its melting point (>214°C dec.) and solubility profile [3], are critical parameters for designing efficient purification steps (e.g., recrystallization) and establishing robust manufacturing processes.

Pharmacological Research on Novel Glucocorticoid Receptor Agonists

Given its high affinity for the glucocorticoid receptor [2] and rapid hepatic clearance [2], Cloticasone serves as a valuable pharmacological tool compound for investigating structure-activity relationships (SAR) of 'soft' corticosteroids. Researchers can use it as a comparator to assess receptor binding kinetics and metabolic stability of novel analogs, leveraging its established profile to benchmark new chemical entities.

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